molecular formula C4H10N4O4 B6332646 2,3-Dihydroxysuccinohydrazide CAS No. 292644-27-0

2,3-Dihydroxysuccinohydrazide

Cat. No.: B6332646
CAS No.: 292644-27-0
M. Wt: 178.15 g/mol
InChI Key: MDJZGXRFYKPSIM-UHFFFAOYSA-N
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Description

2,3-Dihydroxysuccinohydrazide is a chemical compound with the molecular formula C₄H₁₀N₄O₄. It is also known as butanedioic acid, 2,3-dihydroxy-, dihydrazide. This compound is characterized by the presence of two hydroxyl groups and two hydrazide groups attached to a succinic acid backbone. It is a white crystalline powder with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dihydroxysuccinohydrazide can be synthesized through the reaction of tartaric acid with hydrazine. The reaction typically involves the following steps:

    Dissolution of tartaric acid: in water.

    Addition of hydrazine hydrate: to the solution.

    Heating the mixture: to facilitate the reaction.

    Cooling and crystallization: to obtain the product.

The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing techniques. The use of automated systems for precise control of reaction parameters ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxysuccinohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The hydrazide groups can be reduced to form amines.

    Substitution: The hydroxyl and hydrazide groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction may produce diamines.

Scientific Research Applications

2,3-Dihydroxysuccinohydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical reagent and enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dihydroxysuccinohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Its hydrazide groups can react with carbonyl compounds, forming stable hydrazones, which may inhibit enzyme activity or disrupt cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Tartaric acid dihydrazide: Similar structure but lacks the hydroxyl groups.

    Succinic acid dihydrazide: Similar backbone but lacks the hydroxyl groups.

    2,3-Dihydroxybutanedihydrazide: Similar structure with slight variations in the positioning of functional groups.

Uniqueness

2,3-Dihydroxysuccinohydrazide is unique due to the presence of both hydroxyl and hydrazide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2,3-dihydroxybutanedihydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N4O4/c5-7-3(11)1(9)2(10)4(12)8-6/h1-2,9-10H,5-6H2,(H,7,11)(H,8,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJZGXRFYKPSIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)NN)O)(C(=O)NN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50970128
Record name 2,3-Dihydroxybutanedihydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50970128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54789-92-3, 80081-45-4
Record name NSC243481
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243481
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC57884
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57884
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dihydroxybutanedihydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50970128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [R-(R*,R*)]-tartarohydrazide
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